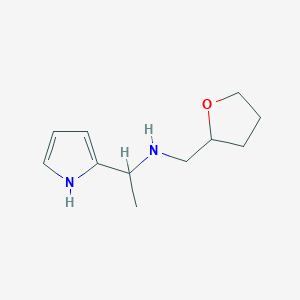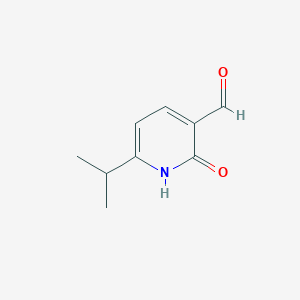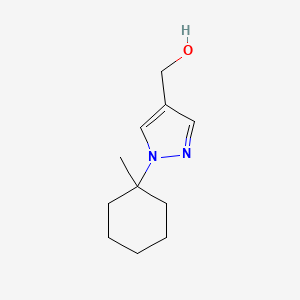![molecular formula C6H5BrN4 B13004078 6-Bromoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13004078.png)
6-Bromoimidazo[1,2-a]pyrimidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom attached to the imidazo[1,2-a]pyrimidine core. The presence of the bromine atom enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds through a tandem cyclization and bromination process, often facilitated by reagents such as tert-butyl hydroperoxide (TBHP) in ethyl acetate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the choice of solvents and catalysts plays a crucial role in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromoimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and TBHP are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are utilized.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
6-Bromoimidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 6-Bromoimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the bromine atom, resulting in different reactivity and applications.
Imidazo[1,2-a]pyrimidine: Similar core structure but without the bromine substitution, affecting its chemical properties.
6-Chloroimidazo[1,2-a]pyrimidin-3-amine:
Uniqueness: The bromine atom enhances its reactivity in substitution reactions and its binding affinity to biological targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C6H5BrN4 |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
6-bromoimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2 |
Clave InChI |
GYJHLPWFPBVTOW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C=C(C=NC2=N1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















